

Technical Guide: Spectroscopic Analysis of Methyl Diethylphosphonoacetate

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Compound of Interest

Compound Name: Methyl diethylphosphonoacetate

Cat. No.: B091671

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for **methyl diethylphosphonoacetate** (CAS No: 1067-74-9), a crucial reagent in various organic syntheses, including the preparation of allylic fluorides and its use in regioselective Diels-Alder reactions.[1] This document details its infrared (IR) and mass spectrometry (MS) characteristics, offering a foundational understanding for its identification and application in research and development.

Molecular and Physical Properties

Methyl diethylphosphonoacetate has the chemical formula $C_7H_{15}O_5P$ and a molecular weight of 210.16 g/mol.[2][3][4] It is a clear, colorless to slightly yellow liquid with a boiling point of 127-131 °C at 9 mmHg and a density of approximately 1.145 g/mL at 25 °C.[1][3]

Property	Value
CAS Number	1067-74-9[2]
Molecular Formula	C ₇ H ₁₅ O ₅ P[2]
Molecular Weight	210.16 g/mol [3]
Linear Formula	(C ₂ H ₅ O) ₂ P(O)CH ₂ CO ₂ CH ₃
Refractive Index (n _{20/D})	1.433 (lit.)[3]
Density	1.145 g/mL at 25 °C (lit.)[3]
Boiling Point	127-131 °C / 9 mmHg (lit.)[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of **methyl diethylphosphonoacetate** exhibits characteristic absorption bands corresponding to its principal functional groups.

Key IR Absorption Data

The table below summarizes the prominent absorption peaks observed in the IR spectrum of **methyl diethylphosphonoacetate**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~2980	C-H (Alkyl)	Stretching
~1740	C=O (Ester)	Stretching
~1260	P=O (Phosphonate)	Stretching
~1160	C-O (Ester)	Stretching
~1030	P-O-C (Phosphonate)	Stretching

Data interpreted from typical values for phosphonate and ester functional groups.

Experimental Protocol: Acquiring IR Spectrum of a Liquid Sample

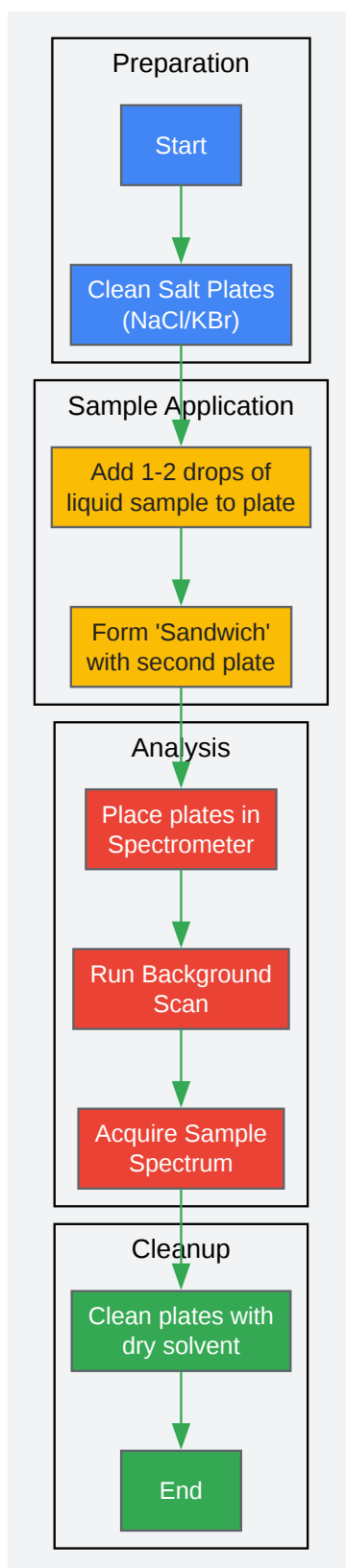
The infrared spectrum of a neat (undiluted) liquid sample like **methyl diethylphosphonoacetate** is commonly obtained using the thin-film method with salt plates or via Attenuated Total Reflection (ATR).^{[5][6]}

Method 1: Thin-Film Sandwich Cell

- Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.^[6] Handle them by the edges to avoid moisture contamination from fingerprints.
- Sample Application: Using a Pasteur pipet, place one or two drops of the liquid sample onto the center of one salt plate.^{[6][7]}
- Cell Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates to form a "sandwich".^{[6][7][8]}
- Analysis: Mount the assembled plates in the sample holder of the IR spectrometer.
- Data Acquisition: Run a background scan (if not done previously) to account for atmospheric CO₂ and H₂O. Then, acquire the IR spectrum of the sample.
- Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, dry them with a soft tissue, and return them to the desiccator.^{[6][7]}

Method 2: Attenuated Total Reflection (ATR)

- Preparation: Ensure the ATR crystal surface (e.g., ZnSe or diamond) is clean.
- Background Scan: Acquire a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Run the sample scan to obtain the IR spectrum.
- Cleaning: Clean the crystal surface with an appropriate solvent and a soft cloth.



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Workflow for obtaining an IR spectrum of a liquid sample.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for molecular structure elucidation.^[9]

Mass Spectrum Data (Electron Ionization)

The mass spectrum of **methyl diethylphosphonoacetate** shows several key fragments. The molecular ion (M^+) peak is expected at m/z 210.

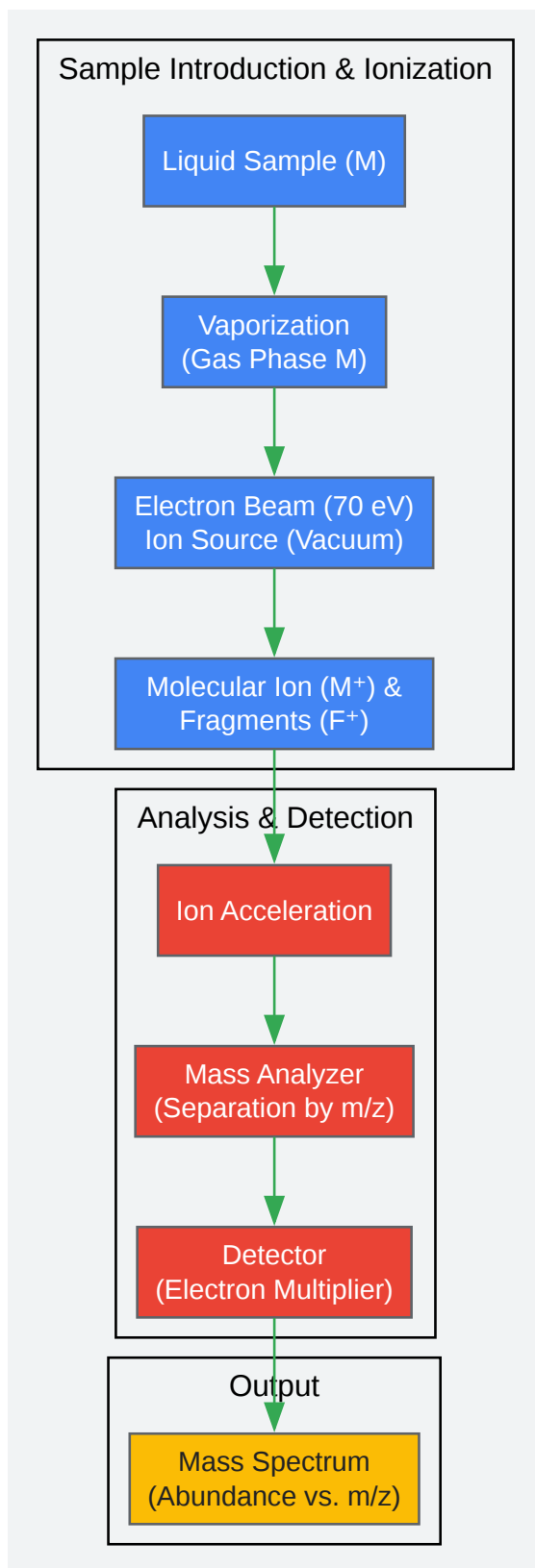
m/z Value	Proposed Fragment Ion	Interpretation
210	$[C_7H_{15}O_5P]^+$	Molecular Ion (M^+)
182	$[(C_2H_5O)_2P(O)CH_2C=O]^+$	Loss of ethoxy radical ($\bullet OCH_3$)
151	$[(C_2H_5O)P(O)CH_2CO_2CH_3]^+$	Loss of an ethoxy group ($\bullet OC_2H_5$)
137	$[(C_2H_5O)_2PO]^+$	α -cleavage, loss of $\bullet CH_2CO_2CH_3$
109	$[C_2H_5OPO_2H]^+$	Rearrangement and fragmentation
81	$[PO_3H_2]^+$	Further fragmentation

Fragmentation patterns are proposed based on common pathways for phosphonates and esters and may vary slightly based on instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample must be volatile enough to be introduced into the ion source in the gas phase.^[10] For a liquid like **methyl diethylphosphonoacetate**, this is typically achieved by direct injection or via a Gas Chromatography (GC) system. The sample is heated to ensure vaporization.^{[10][11]}

- **Ionization:** In the ion source, under high vacuum, the gaseous analyte molecules are bombarded by a high-energy beam of electrons (typically 70 eV).^{[9][11]} This collision ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The high energy of the electron beam imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.^[9] This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
- **Acceleration:** The resulting positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
- **Mass Analysis:** The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion.
- **Data Output:** The instrument's software processes the signals to produce a mass spectrum, which is a plot of relative ion abundance versus m/z .

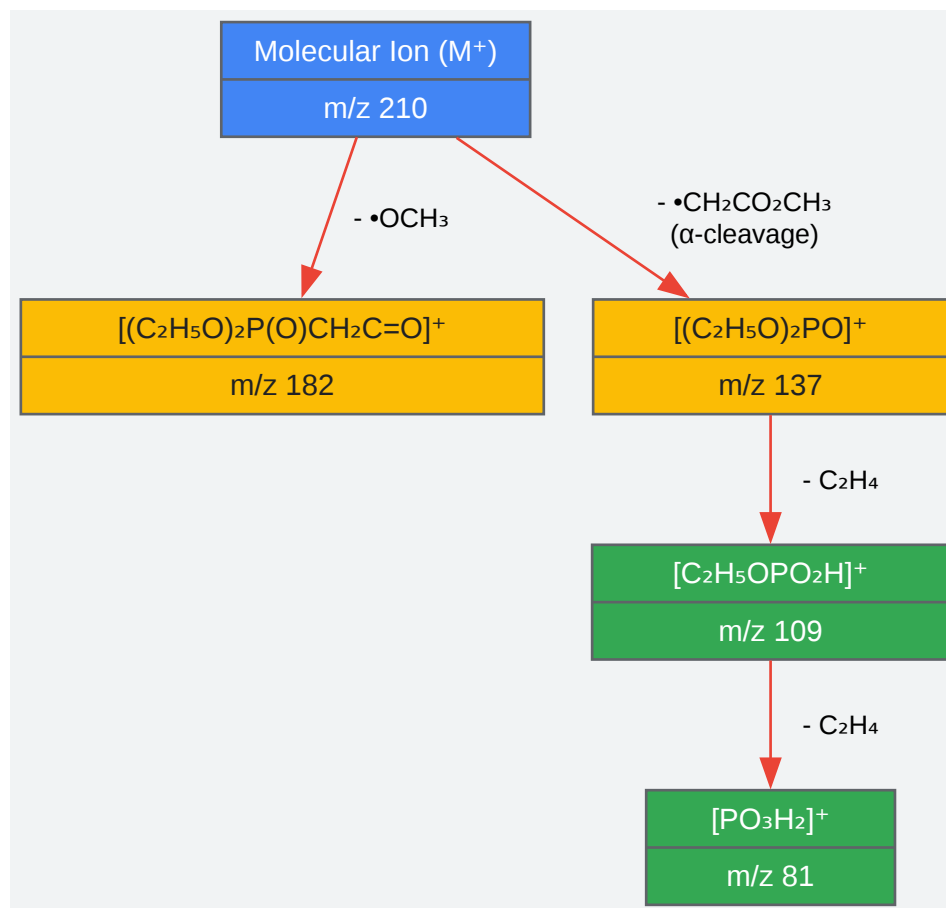


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General workflow for Electron Ionization Mass Spectrometry.

Proposed Fragmentation Pathway

The fragmentation of **methyl diethylphosphonoacetate** in EI-MS can be visualized as a series of logical bond cleavages originating from the molecular ion. Alpha-cleavage (cleavage of the bond adjacent to the phosphoryl group) and losses of stable neutral molecules or radicals are common.



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Proposed EI-MS fragmentation of **methyl diethylphosphonoacetate**.

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